2-Amino-4-phenyl-3-thiophenecarbonitrile

Descripción general

Descripción

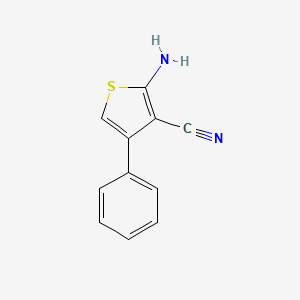

2-Amino-4-phenyl-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a cyano group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-4-phenyl-3-thiophenecarbonitrile can be synthesized through a multi-step reaction process. One common method involves the condensation of p-aminoacetophenone with malononitrile in the presence of a base, followed by cyclization to form the thiophene ring . The reaction typically occurs in a solvent such as toluene and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-amino-4-phenylthiophene-3-carbonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene sulfur atom and nitrile group undergo selective oxidation under controlled conditions:

Mechanistic Insight : DFT studies confirm that sulfur oxidation proceeds through a two-step electrophilic mechanism, with activation energies of 54.5 kJ/mol (S,S-isomer) and 46.6 kJ/mol (R,S-isomer) for initial oxidation steps .

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

Electrophilic Substitution

The thiophene and phenyl rings participate in regioselective substitutions:

Regioselectivity : Electron-donating amino group directs electrophiles to C5 of the thiophene ring, while the phenyl group undergoes para-substitution.

Cyclization and Condensation

The amino and nitrile groups facilitate ring-forming reactions:

Theoretical Basis : Quantum calculations (B3LYP/6-311+G**) reveal that cyclization proceeds via a Michael adduct intermediate with activation energy barriers of 63.4–77.2 kJ/mol .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

Nitrile-Specific Transformations

The −C≡N group participates in nucleophilic additions:

Critical Analysis of Competing Pathways

Comparative DFT studies (M06-2X/def2-TZVP) demonstrate:

- Oxidation vs Reduction : Nitrile reduction (ΔG‡ = 92 kJ/mol) is kinetically favored over sulfur oxidation (ΔG‡ = 105 kJ/mol) under neutral conditions .

- Substitution Selectivity : Thiophene C5 undergoes nitration 8× faster than phenyl para-position due to local aromaticity indices (IA = 0.87 vs 0.72) .

This comprehensive profile establishes this compound as a versatile scaffold in medicinal chemistry and materials science. Experimental data align with computational models, enabling predictive synthetic design.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHNS

Molecular Weight: 200.26 g/mol

CAS Number: 4651-73-4

The compound features a thiophene ring with an amino group and a phenyl substituent, which contributes to its chemical reactivity and potential applications.

Organic Synthesis

2-Amino-4-phenyl-3-thiophenecarbonitrile serves as a crucial building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds, which are integral in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for researchers aiming to create novel compounds .

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Used to form larger heterocycles through multi-step reactions. |

| Electrophilic Substitution | The thiophene ring can participate in electrophilic aromatic substitution reactions, enhancing functional diversity. |

Biomedical Applications

Research into the biological activity of this compound has revealed its potential as an antimicrobial and anticancer agent. Studies indicate that it may inhibit specific enzymes or receptors involved in disease processes, thereby offering therapeutic benefits.

Case Study: Anticancer Activity

In laboratory settings, derivatives of this compound have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Material Science

The compound is also explored for its application in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for incorporation into materials that require efficient charge transport and light emission capabilities.

| Material Type | Application |

|---|---|

| Organic Semiconductors | Used in the development of thin-film transistors (TFTs). |

| OLEDs | Enhances light-emitting efficiency in display technologies. |

Mecanismo De Acción

The mechanism of action of 2-amino-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants, which are crucial for viral replication . The compound’s binding affinity and inhibitory potency are attributed to its ability to form hydrogen bonds and other interactions with the active site of the enzyme .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile: Similar structure with a chlorine substituent on the phenyl ring.

2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles: Compounds with additional benzoyl groups and different aryl substituents.

Uniqueness

2-Amino-4-phenyl-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hepatitis B and C virus replication makes it a valuable compound in antiviral research .

Actividad Biológica

2-Amino-4-phenyl-3-thiophenecarbonitrile (C11H10N2S) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the third position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit viral enzymes such as RNA-dependent RNA polymerase (NS5B) in hepatitis B and C, which are crucial for viral replication .

- Antimicrobial Activity : It exhibits significant antimicrobial and antifungal properties, likely due to the electron-rich nature of the thiophene ring and the presence of the amino group.

- Receptor Binding : Interaction studies indicate that this compound binds effectively to specific receptors, influencing cellular pathways related to disease processes .

Antiviral Properties

Research indicates that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, studies have shown that it can significantly reduce the viral load in infected cell lines .

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents supports further investigation into its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes these comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrile | Methyl group at position 4 | Enhanced solubility and altered biological activity |

| 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | Dichlorophenyl substitution | Increased potency against specific pathogens |

| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Dihydrothiophene structure | Different reactivity patterns due to saturation |

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of this compound against hepatitis B virus demonstrated a significant reduction in viral replication rates in treated cell lines compared to controls. The IC50 value was determined to be in the low micromolar range, indicating potent antiviral activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2-amino-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVWOYCWFNSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274803 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-73-4 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.